molecular formula C15H16N2O2 B1666814 Albonoursin CAS No. 1222-90-8

Albonoursin

Cat. No.: B1666814
CAS No.: 1222-90-8
M. Wt: 256.3 g/mol
InChI Key: LCIIOYPBHIZBOD-QHKWOANTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Albonoursin, also known as cyclo(L-phenylalanine-L-leucine), is a diketopiperazine compound produced by the bacterium Streptomyces noursei. It is one of the simplest representatives of the diketopiperazine family, which are secondary metabolites primarily produced by microorganisms.

Scientific Research Applications

Albonoursin has several scientific research applications due to its biological activities:

    Chemistry: Used as a model compound to study diketopiperazine biosynthesis and chemical properties.

    Biology: Investigated for its antibacterial properties and potential use in controlling bacterial infections.

    Medicine: Explored for its potential as an antibacterial agent and its role in developing new antibiotics.

Future Directions

The biosynthetic gene cluster of Albonoursin (albABC) has been isolated and this should help to elucidate the mechanism of DKP formation, totally independent of NRPS, and to characterize novel DKP biosynthetic pathways that could be engineered to increase the molecular diversity of DKP derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of albonoursin can be achieved through the treatment of the ester of 2-(2-chloroacetamido)-2-alkenoic acid with ammonia, leading to the formation of 3-alkylidene-2,5-piperazinedione. Specifically, 2-(2-chloroacetamido)-4-methyl-2-pentenoic acid, derived from the condensation of 4-methyl-2-oxopentanoic acid with chloroacetonitrile or the pyrolysis of 2,2-bis(2-chloroacetamido)-4-methylpentanoic acid, is converted to the ethyl ester, which is then treated with ammonia to yield 3-isobutylidene-2,5-piperazinedione. This intermediate is further condensed with benzaldehyde to produce this compound .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Streptomyces noursei under specific conditions. The bacterium is grown in a suitable medium, and the compound is extracted from the culture. The biosynthetic gene cluster responsible for this compound production includes the genes albA, albB, and albC, which encode the necessary enzymes for its biosynthesis .

Chemical Reactions Analysis

Types of Reactions: Albonoursin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it readily undergoes bromination, forming a dibromide derivative. Acid decomposition of this compound yields phenylpyruvic acid and acetone .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The antibacterial activity of albonoursin is attributed to its ability to disrupt bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of bacterial cell walls, leading to cell lysis and death. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Albonoursin is compared with other diketopiperazine compounds such as:

Uniqueness: this compound is unique due to its simple structure and the presence of unsaturated bonds, which contribute to its biological activity. Its biosynthesis is also distinct as it is independent of nonribosomal peptide synthetases, relying instead on cyclic dipeptide oxidase .

Properties

IUPAC Name

(3Z,6Z)-3-benzylidene-6-(2-methylpropylidene)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,19)(H,17,18)/b12-8-,13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIIOYPBHIZBOD-JMVBYTIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C\1/C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318208
Record name Albonoursin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222-90-8
Record name Albonoursin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Albonoursin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Albonoursin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Albonoursin
Reactant of Route 2
Albonoursin
Reactant of Route 3
Reactant of Route 3
Albonoursin
Reactant of Route 4
Reactant of Route 4
Albonoursin
Reactant of Route 5
Albonoursin
Reactant of Route 6
Albonoursin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.